N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide
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Overview
Description
- It belongs to the class of acetohydrazides and contains both aromatic and heterocyclic moieties.
- The compound’s structure features a hydrazide group (–CONHNH2) attached to a phenyl ring via a double bond.
N’-[(E)-(3-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide: is a chemical compound with the molecular formula CHClNOS and CAS number 93300-49-3.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through condensation reactions involving appropriate starting materials.
Reaction Conditions: These may involve the reaction of a chlorophenyl aldehyde or ketone with a hydrazine derivative under suitable conditions.
Industrial Production: Information on large-scale industrial production methods is limited due to its rarity.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and acid chlorides (e.g., SOCl) may be employed.
Major Products: These reactions can yield derivatives with modified functional groups or altered aromatic rings.
Scientific Research Applications
Biology: Investigations into its biological activity, such as enzyme inhibition or receptor binding, are relevant.
Medicine: Its potential as a drug candidate or lead compound could be explored.
Industry: Limited information exists, but it might find use in specialty chemicals.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is scarce. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other acetohydrazides or related hydrazide derivatives.
Uniqueness: Highlight its specific structural features, such as the chlorophenyl group and the dibromo-methoxyphenoxy moiety.
Remember that while this compound is intriguing, its scarcity limits our understanding. Researchers should explore its properties further to unlock its full potential
Properties
Molecular Formula |
C16H13Br2ClN2O3 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(2,4-dibromo-6-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H13Br2ClN2O3/c1-23-14-7-11(17)6-13(18)16(14)24-9-15(22)21-20-8-10-3-2-4-12(19)5-10/h2-8H,9H2,1H3,(H,21,22)/b20-8+ |
InChI Key |
QNUPKUGFXZRVNX-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC(=CC=C2)Cl |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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